HL-60 Leukemia Cell Anti-Proliferative Potency: C19:0 Outperforms C16:0, C17:0, and C18:0 by up to 1.94-Fold
In a direct head-to-head comparison of authentic long-chain saturated fatty acids against HL-60 human promyelocytic leukemia cells, nonadecanoic acid (C19:0) demonstrated the highest anti-proliferative activity among all saturated fatty acids tested [1]. The IC50 of 68 ± 7 µM for C19:0 represents a 1.76-fold improvement over heptadecanoic acid (C17:0; IC50 = 120 ± 23 µM), a 1.87-fold improvement over stearic acid (C18:0; IC50 = 127 ± 4 µM), and a 1.94-fold improvement over palmitic acid (C16:0; IC50 = 132 ± 25 µM) [1]. The corresponding monounsaturated C19:1, C18:1, C17:1, and C16:1 acids were all less effective, indicating that both chain length and saturation status contribute independently to potency [1].
| Evidence Dimension | Inhibition of HL-60 leukemia cell proliferation (IC50) |
|---|---|
| Target Compound Data | C19:0 (nonadecanoic acid): IC50 = 68 ± 7 µM |
| Comparator Or Baseline | C17:0 (heptadecanoic acid): IC50 = 120 ± 23 µM; C18:0 (stearic acid): IC50 = 127 ± 4 µM; C16:0 (palmitic acid): IC50 = 132 ± 25 µM |
| Quantified Difference | C19:0 is 1.76× more potent than C17:0; 1.87× more potent than C18:0; 1.94× more potent than C16:0 |
| Conditions | HL-60 human promyelocytic leukemia cell line; cell proliferation assay; ethanolic extract comparison with authentic fatty acid standards (Fukuzawa et al., Biol Pharm Bull, 2008) |
Why This Matters
For researchers selecting a saturated fatty acid lead compound for anti-leukemia screening or structure-activity relationship (SAR) studies, C19:0 provides the highest potency among C16–C19 straight-chain saturated fatty acids, making it the rational first choice for dose-response profiling.
- [1] Fukuzawa M, Yamaguchi R, Hide I, Chen Z, Hirai Y, Sugimoto A, Yasuhara T, Nakata Y. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biol Pharm Bull. 2008 Oct;31(10):1933-7. doi:10.1248/bpb.31.1933. PMID: 18827358. View Source
